N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide
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Overview
Description
N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by its unique structure, which includes a benzamide moiety attached to a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may vary, but solvent-free methods and microwave irradiation have been reported to yield high purity products .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and the use of solid supports like aluminum oxide can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
- N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide shares similarities with other cyanoacetamide derivatives and substituted pyridines .
- Compounds like N-methoxy-N-methylbenzamide and other N-substituted benzamides exhibit similar chemical properties and reactivity .
Uniqueness: The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. Its specific structure allows for targeted interactions in biological systems and specialized uses in material science.
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-5-11-22-19-16(12-21)17(13-26-3)18(14(2)23-19)24-20(25)15-9-7-6-8-10-15/h6-10H,4-5,11,13H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
WYYXITFEEXUQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1C#N)COC)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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